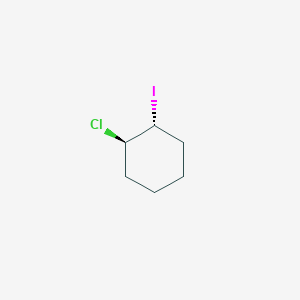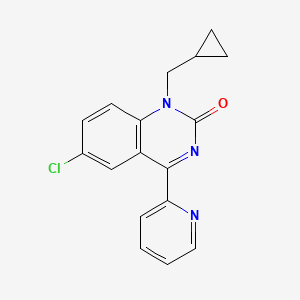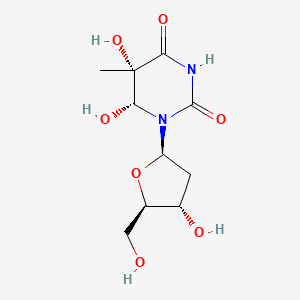![molecular formula C10H10N2O4 B14677866 4-[Acetyl(nitroso)amino]phenyl acetate CAS No. 32362-92-8](/img/structure/B14677866.png)
4-[Acetyl(nitroso)amino]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Acetyl(nitroso)amino]phenyl acetate is an organic compound with a complex structure that includes both acetyl and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Acetyl(nitroso)amino]phenyl acetate typically involves multiple steps, starting with the nitration of aniline to form nitroaniline. This is followed by acetylation and subsequent nitrosation to introduce the nitroso group. The final step involves esterification to form the acetate ester. Common reagents used in these reactions include acetic anhydride, nitric acid, and sodium nitrite .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[Acetyl(nitroso)amino]phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
4-[Acetyl(nitroso)amino]phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Acetyl(nitroso)amino]phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Nitroaniline: Shares the nitro group but lacks the acetyl and acetate groups.
Acetanilide: Contains the acetyl group but lacks the nitroso group.
Phenyl acetate: Contains the acetate group but lacks the nitroso and acetyl groups.
Uniqueness
4-[Acetyl(nitroso)amino]phenyl acetate is unique due to the presence of both acetyl and nitroso groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
32362-92-8 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
[4-[acetyl(nitroso)amino]phenyl] acetate |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)12(11-15)9-3-5-10(6-4-9)16-8(2)14/h3-6H,1-2H3 |
InChI Key |
UFLJOSPRPYHDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


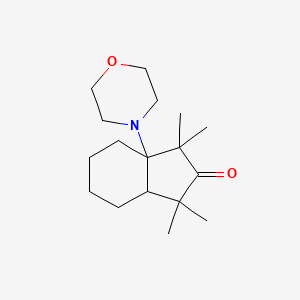
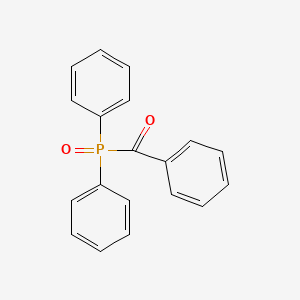

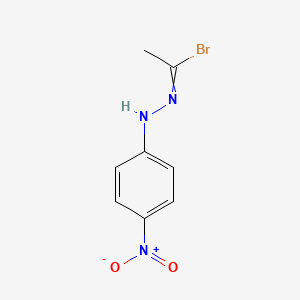

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
